tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C12H19F3N2O2 |
|---|---|
Molecular Weight |
280.29 g/mol |
IUPAC Name |
tert-butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19F3N2O2/c1-9(2,3)19-8(18)17-6-10(7-17)4-11(16,5-10)12(13,14)15/h4-7,16H2,1-3H3 |
InChI Key |
GLVRPVLLIMWXRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
The synthesis typically begins with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate , a spirocyclic ketone intermediate. This compound provides a reactive carbonyl at the 6-position, which is the site for subsequent trifluoromethylation and amination steps.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced via trifluoromethylation reagents under controlled conditions. Common reagents include:
- Electrophilic trifluoromethylating agents such as Togni reagents or Umemoto reagents.
- Nucleophilic trifluoromethylation using trifluoromethyltrimethylsilane (TMS-CF3) in the presence of fluoride sources.
The reaction is typically conducted under mild temperatures to avoid ring opening or decomposition, often in aprotic solvents like dichloromethane or acetonitrile.
Conversion of the Ketone to the Amino Group
Following trifluoromethylation, the ketone is converted to the amino group at the 6-position. This can be achieved by:
- Reductive amination : Reacting the trifluoromethylated ketone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.
- Direct amination : Using azide intermediates or other nitrogen sources followed by reduction.
This step must be carefully controlled to maintain the stereochemistry and avoid over-reduction or side reactions.
Protection and Purification
The tert-butyl ester group serves as a protecting group for the carboxylate during these transformations, providing stability and facilitating purification.
Purification methods include:
- Chromatography (silica gel column chromatography)
- Recrystallization from suitable solvents to obtain high purity.
Representative Synthetic Route Summary
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Starting material: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Commercially available or synthesized | - | Key intermediate |
| 2 | Trifluoromethylation | Electrophilic trifluoromethylating agent, DCM, 0–25°C, 2–4 h | 70–85% | Controlled temperature to avoid decomposition |
| 3 | Reductive amination | Ammonia or amine, NaBH3CN or catalytic hydrogenation, mild conditions | 60–80% | Stereoselective amination |
| 4 | Purification | Chromatography/recrystallization | - | High purity product |
Detailed Research Findings and Notes
Reaction Optimization : The trifluoromethylation step is sensitive to temperature and reagent stoichiometry. Excess trifluoromethylating agent can lead to side products, while insufficient reagent reduces yield.
Stereochemical Control : The azaspiro scaffold imposes steric constraints that influence the stereochemistry of the amino substitution. Careful control of reaction conditions is necessary to favor the desired isomer.
Use of Catalysts : Catalytic hydrogenation for reductive amination is preferred for cleaner reactions and easier workup compared to chemical reductants.
Scale-Up Considerations : Industrial synthesis may employ continuous flow reactors for trifluoromethylation to improve safety and reproducibility, given the reactive nature of trifluoromethylating agents.
Related Compound Preparation Insights
Preparation methods for related compounds such as tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate involve mesylation of the hydroxy group followed by nucleophilic substitution, which can be adapted for introducing other substituents at the 6-position before trifluoromethylation and amination steps.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|
| Starting material synthesis | Commercial or synthesized tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Purity >95% | Ready for functionalization |
| Trifluoromethylation | Electrophilic trifluoromethylating agent (e.g., Togni reagent), DCM, 0–25°C | Reaction time 2–4 h, inert atmosphere | Introduction of CF3 group, 70–85% yield |
| Reductive amination | Ammonia or amine, NaBH3CN or catalytic hydrogenation | Mild temperature, pH control | Conversion of ketone to amino group, 60–80% yield |
| Purification | Chromatography, recrystallization | Solvent choice critical | High purity final product |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its trifluoromethyl group can enhance the compound’s ability to interact with biological targets, making it useful for drug discovery and development .
Medicine: In medicine, the compound’s potential as a pharmaceutical intermediate is explored. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can enhance the performance of products in various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
a. tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
- Key Differences : Lacks the trifluoromethyl group at position 4.
- Properties :
b. tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate
- Key Differences: Contains an aminomethyl (-CH₂NH₂) substituent instead of -NH₂ and -CF₃.
- Properties: Increased hydrogen-bonding capacity due to the additional amino group. Molecular weight: 226.30 g/mol. Potential for broader derivatization (e.g., conjugation with carboxylic acids) .
c. tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
- Key Differences : Features two fluorine atoms at position 6 instead of -NH₂ and -CF₃.
- Properties: Enhanced electronegativity and oxidative stability. Molecular weight: 247.25 g/mol. Lower basicity compared to amino-substituted analogues .
a. Electron-Withdrawing Groups
- Trifluoromethyl (-CF₃): Increases lipophilicity (logP ~2.5) and metabolic stability. Reduces basicity of the amino group (pKa ~7.5 vs. ~9.0 for non-CF₃ analogues). Common in CNS drugs to enhance blood-brain barrier permeability .
Sulfinyl Groups (e.g., tert-butylsulfinyl) :
b. Aromatic Substituents
- Example: tert-Butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate shows improved binding to serotonin receptors compared to aliphatic analogues .
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Selected Analogues
<sup>a</sup> Calculated using XLogP3.
<sup>b</sup> Topological polar surface area.
Key Observations:
- The trifluoromethyl group in the target compound balances lipophilicity and solubility, making it suitable for oral bioavailability.
- Amino-substituted derivatives exhibit higher TPSA, favoring solubility but limiting CNS penetration.
Biological Activity
tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 2092384-10-4) is a complex organic compound notable for its unique spirocyclic structure, which contributes to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 280.29 g/mol. The presence of trifluoromethyl groups is significant as these groups can enhance the lipophilicity and metabolic stability of the compound, potentially impacting its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H19F3N2O2 |
| Molecular Weight | 280.29 g/mol |
| CAS Number | 2092384-10-4 |
| IUPAC Name | This compound |
Biological Activity and Research Findings
- Antimicrobial Activity : Preliminary studies suggest that azaspiro compounds exhibit antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown efficacy against various bacterial strains, indicating that this compound could be evaluated for similar activities.
- Cytotoxicity : Research into related compounds has indicated potential cytotoxic effects against cancer cell lines. For example, azaspiro compounds have been investigated for their ability to induce apoptosis in tumor cells, suggesting that this compound may also possess anticancer properties.
- Neuropharmacological Effects : Some spirocyclic compounds have been studied for their neuropharmacological effects, including modulation of neurotransmitter systems. Given the structure of this compound, it may influence central nervous system targets.
Case Studies
Several case studies highlight the biological relevance of similar spirocyclic compounds:
- Case Study 1 : A study on a related azaspiro compound demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting that structural modifications could yield potent antimicrobial agents.
- Case Study 2 : Research involving spirocyclic derivatives indicated promising results in inhibiting cancer cell proliferation through apoptosis induction pathways, warranting further investigation into the specific mechanisms at play.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
